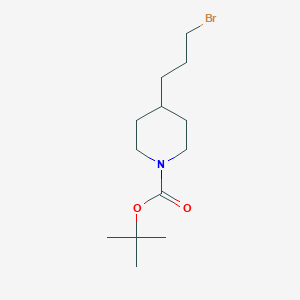

4-(3-bromopropil)piperidin-1-carboxilato de tert-butilo

Descripción general

Descripción

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24BrNO2 and a molecular weight of 306.24 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.

Aplicaciones Científicas De Investigación

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

This compound is a chemical intermediate and its specific biological targets may depend on the final compounds it is used to synthesize .

Mode of Action

The bromopropyl group in the compound suggests that it could potentially be involved in nucleophilic substitution reactions, but the exact interactions with biological targets would depend on the final synthesized compound .

Biochemical Pathways

The exact pathways would depend on the structure and function of the final compound .

Pharmacokinetics

The pharmacokinetic properties of the final synthesized compounds would be crucial in determining their bioavailability and therapeutic efficacy .

Result of Action

As a chemical intermediate, its effects would be largely determined by the final compounds it is used to synthesize .

Action Environment

The action environment of “tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate” would depend on the final compounds it is used to synthesize. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-bromopropylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Reduction Reactions: Reduced derivatives of the original compound.

Oxidation Reactions: Oxidized forms of the compound.

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Comparison: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is unique due to its bromopropyl group, which provides distinct reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific synthetic applications and research studies .

Actividad Biológica

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring, a tert-butyl group, and a 3-bromopropyl substituent, contributing to its reactivity and biological interactions. The molecular formula for this compound is with an average mass of approximately 306.244 g/mol .

The biological activity of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is primarily linked to its role as an intermediate in the synthesis of Niraparib, a well-known PARP inhibitor. PARP inhibitors are crucial in cancer treatment, particularly for tumors with BRCA1 or BRCA2 mutations. The mechanism involves trapping PARP at sites of DNA damage, preventing repair and leading to cell death in cancerous cells .

Key Mechanisms:

- PARP Inhibition : The compound inhibits poly (ADP-ribose) polymerase (PARP), which is essential for DNA repair mechanisms.

- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound remain under investigation. However, it is expected that its absorption, distribution, metabolism, and excretion (ADME) characteristics will significantly influence its therapeutic potential. Preliminary studies suggest that it may exhibit favorable stability under controlled conditions but could degrade over time .

Antibacterial Activity

In preliminary studies, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate was screened for antibacterial activity against various strains:

- Gram-positive : Staphylococcus aureus, Bacillus subtilis

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

The compound showed promising results, indicating potential use as an antibacterial agent .

In Vivo Studies

Animal model studies have demonstrated that the dosage of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate significantly affects its biological activity. Lower doses effectively inhibit PARP without causing significant toxicity .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| PARP Inhibition | Inhibits DNA repair leading to apoptosis in cancer cells with BRCA mutations. |

| Antibacterial Effects | Effective against both Gram-positive and Gram-negative bacteria. |

| Dosage Dependency | Lower doses show effective inhibition with minimal toxicity. |

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate. Investigations into its pharmacokinetic properties, long-term stability, and potential side effects will be crucial in optimizing its therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKJSMCUWZFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593494 | |

| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164149-27-3 | |

| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.